HIV-1 inhibitor-15

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

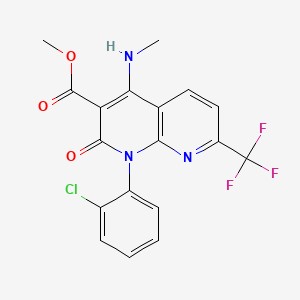

HIV-1 inhibitor-15 is a novel compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1). This compound is part of a broader class of HIV-1 protease inhibitors, which play a crucial role in preventing the maturation of the virus, thereby inhibiting its ability to infect new cells. The development of this compound is a significant advancement in the ongoing battle against HIV/AIDS, offering potential for improved therapeutic outcomes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-15 involves several key steps:

Initial Formation: The process begins with the reaction of isobutylamine with acetonitrile at 80°C for 6 hours.

Sulfonylation: The intermediate product is then reacted with aryl sulfonyl chloride in the presence of diisopropylethylamine and 4-dimethylaminopyridine in tetrahydrofuran at temperatures ranging from 0°C to room temperature for 3-5 hours.

Deprotection: The resulting compound undergoes deprotection using a mixture of dichloromethane and trifluoroacetic acid at 0°C to room temperature for 3 hours.

Hydrogenation: The compound is then subjected to hydrogenation using hydrogen gas at 50 psi with 10% palladium on carbon in methanol at room temperature for 2 hours.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactors and stringent quality control measures to ensure the consistency and efficacy of the final product .

Análisis De Reacciones Químicas

Types of Reactions: HIV-1 inhibitor-15 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon is frequently used for reduction reactions.

Substitution: Nucleophilic reagents such as amines and thiols are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may possess different pharmacological properties .

Aplicaciones Científicas De Investigación

HIV-1 inhibitor-15 has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the mechanisms of protease inhibition and for developing new synthetic methodologies.

Biology: The compound is employed in research to understand the biological pathways involved in HIV-1 replication and maturation.

Medicine: this compound is being investigated for its potential therapeutic use in treating HIV/AIDS, particularly in cases where resistance to other protease inhibitors has developed.

Industry: The compound is used in the pharmaceutical industry for the development of new antiretroviral drugs

Mecanismo De Acción

HIV-1 inhibitor-15 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the protease from cleaving the Gag and Gag-Pol polyproteins, which are essential for the maturation of the virus. As a result, the production of infectious viral particles is inhibited. The molecular targets of this compound include the active site residues of the protease enzyme, and the pathways involved are those related to viral replication and maturation .

Comparación Con Compuestos Similares

- Raltegravir

- Elvitegravir

- Dolutegravir

- Bictegravir

- Cabotegravir

Comparison: HIV-1 inhibitor-15 is unique in its structure and binding affinity compared to other HIV-1 protease inhibitors. While compounds like raltegravir and dolutegravir are integrase inhibitors, this compound specifically targets the protease enzyme. This specificity allows for a different mechanism of action and potentially reduces the likelihood of cross-resistance with other classes of antiretroviral drugs .

Propiedades

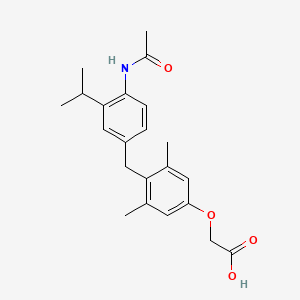

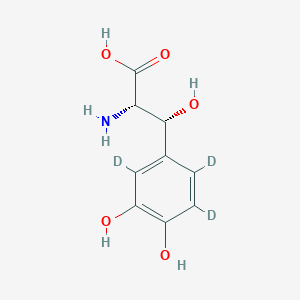

Fórmula molecular |

C24H20N6 |

|---|---|

Peso molecular |

392.5 g/mol |

Nombre IUPAC |

4-[[4-(2,6-dimethyl-4-pyridin-4-ylanilino)pyrimidin-2-yl]amino]benzonitrile |

InChI |

InChI=1S/C24H20N6/c1-16-13-20(19-7-10-26-11-8-19)14-17(2)23(16)29-22-9-12-27-24(30-22)28-21-5-3-18(15-25)4-6-21/h3-14H,1-2H3,(H2,27,28,29,30) |

Clave InChI |

PAYRTWYMJYKBOL-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C4=CC=NC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)

![N-[1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12409129.png)

![(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12409150.png)